Superior Activity of 1,3,7-Trihydroxy-2-prenylxanthone Against Bacillus subtilis Relative to Other Xanthone Analogs
1,3,7-Trihydroxy-2-prenylxanthone demonstrates considerable antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL, which is 2- to 4-fold more potent than its activity against VRE strains and represents the compound's strongest reported antibacterial effect [1][2]. Notably, while gerontoxanthone H (a more extensively prenylated analog) displays the same MIC of 1.56 µg/mL against B. subtilis, 1,3,7-trihydroxy-2-prenylxanthone offers a simpler structural scaffold that may be advantageous for synthetic derivatization studies [1].
| Evidence Dimension | Antibacterial potency against Bacillus subtilis (MIC) |
|---|---|
| Target Compound Data | MIC = 1.56 µg/mL |
| Comparator Or Baseline | Gerontoxanthone I (MIC = 3.13-6.25 µg/mL); Toxyloxanthone C (MIC = 3.13-6.25 µg/mL); Cudraxanthone S (MIC = 3.13-6.25 µg/mL) |
| Quantified Difference | 1,3,7-Trihydroxy-2-prenylxanthone is 2- to 4-fold more potent than gerontoxanthone I, toxyloxanthone C, and cudraxanthone S against B. subtilis |
| Conditions | Broth microdilution assay against Bacillus subtilis; compound isolated from Cudrania cochinchinensis roots |
Why This Matters
This establishes a defined potency benchmark (MIC 1.56 µg/mL) against a key Gram-positive model organism, enabling researchers to select this compound as a baseline scaffold for B. subtilis-targeted screening or as a reference standard for comparative antibacterial assays.
- [1] Fukai T, Oku Y, Yonekawa M, Terada S. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus. Chem Biodivers. 2004 Sep;1(9):1385-90. View Source
- [2] TargetMol. 1,3,7-Trihydroxy-2-prenylxanthone (TN2489) Product Datasheet, citing Fukai et al. Chem Biodivers. 2004;1(9):1385-90. View Source
